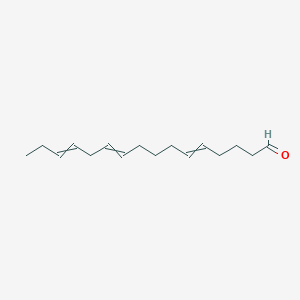![molecular formula C5H4F6O4 B12621665 [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-31-5](/img/structure/B12621665.png)
[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid: is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of trifluoromethoxyethanol with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid is used as a building block for the synthesis of complex fluorinated compounds
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals. Its high stability and resistance to metabolic degradation make it an attractive candidate for drug design.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, improving their efficacy and safety.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
[1,1,1-Trifluoro-2-iodoethane]: A fluorinated compound with similar reactivity but different functional groups.
[1,2,2,2-Tetrafluoroethyl trifluoromethyl ether]: Another fluorinated ether with distinct chemical properties.
Uniqueness: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid stands out due to its unique combination of trifluoromethoxy and ethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in synthetic chemistry, biology, and industry.
Propriétés
Numéro CAS |
919005-31-5 |
|---|---|
Formule moléculaire |
C5H4F6O4 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C5H4F6O4/c6-3(15-5(9,10)11)4(7,8)14-1-2(12)13/h3H,1H2,(H,12,13) |
Clé InChI |
FLTHVWFEQOTAII-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OC(C(OC(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


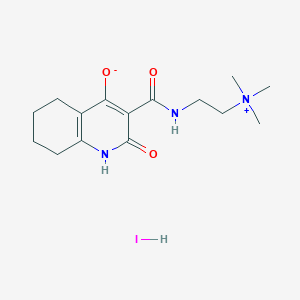
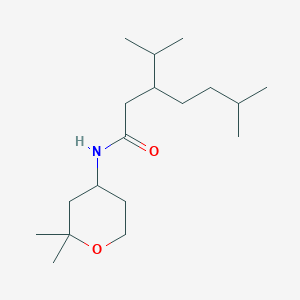
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
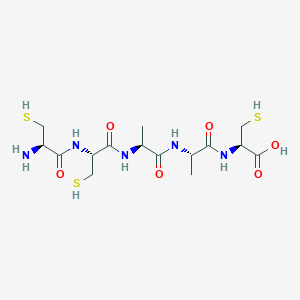
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
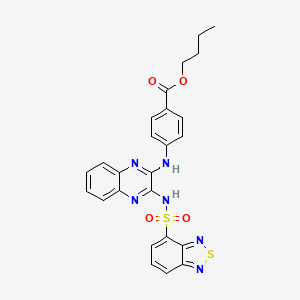
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)
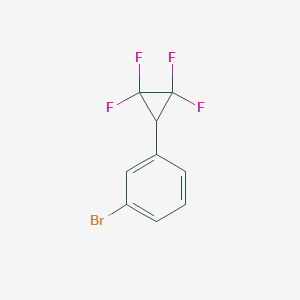
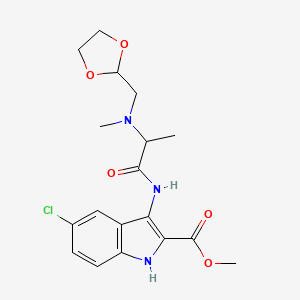
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
